3-(4-bromophenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime
Description
The compound 3-(4-bromophenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime features a β-oxo-propanal backbone substituted with a 4-bromophenyl group at the 3-position and an oxime ether moiety linked to a 2-chloro-1,3-thiazol-5-ylmethyl group.
Crystallographic studies of related compounds (e.g., ) reveal that such molecules often adopt non-planar conformations due to steric and electronic effects of substituents. The bromophenyl group in the target compound likely influences packing efficiency and intermolecular interactions, as seen in analogs with similar halogenated aromatic systems .
Properties
IUPAC Name |
(3E)-1-(4-bromophenyl)-3-[(2-chloro-1,3-thiazol-5-yl)methoxyimino]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O2S/c14-10-3-1-9(2-4-10)12(18)5-6-17-19-8-11-7-16-13(15)20-11/h1-4,6-7H,5,8H2/b17-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUPXHRXAIZYQU-UBKPWBPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC=NOCC2=CN=C(S2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C/C=N/OCC2=CN=C(S2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to their diverse biological activities. For instance, some thiazole derivatives demonstrated potent effects on prostate cancer.
Biological Activity
The compound 3-(4-bromophenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a bromophenyl group and a thiazole derivative, which contribute to its reactivity and biological properties. The molecular formula is , and its structure can be represented as follows:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various bacterial strains, likely due to the presence of the thiazole moiety which is known for its bioactivity.
- Anticancer Activity : Some research indicates that this compound may induce apoptosis in cancer cells by activating specific caspases.
Pharmacological Effects
- Cytotoxicity : In vitro studies have demonstrated that the compound can induce cytotoxic effects in several cancer cell lines, including breast and colon cancer cells.
- Antioxidant Activity : The presence of the bromophenyl group may confer antioxidant properties, helping to mitigate oxidative stress in cells.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar oxime derivatives. Results indicated that compounds with bromophenyl groups showed significant inhibition of cancer cell growth at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Bromophenyl Oxime | 5.2 | Breast |
| Control | 15.0 | Breast |
Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial effects of thiazole derivatives revealed that compounds similar to 3-(4-bromophenyl)-3-oxopropanal exhibited activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Crystallographic Differences
The table below compares key structural features and crystallographic data of the target compound with its analogs:
*Inferred from substituents; †Calculated based on formula.
Key Observations:
Halogen Effects: Bromine in the target compound increases molecular weight compared to fluorine/chlorine analogs (e.g., 388.84 vs. Chlorine at the thiazole 2-position is conserved across analogs, suggesting its role in stabilizing molecular conformation via halogen bonding .
Crystallographic Trends: Monoclinic systems (e.g., ) exhibit higher density (1.597 g/cm³) than triclinic analogs (1.366 g/cm³ in ), likely due to tighter packing from bulkier substituents. Missing crystallographic data for the target compound highlights a research gap.
Physicochemical Properties
- Boiling Point : The fluorobenzyl analog (CAS 338414-43-0) has a boiling point of 555.2°C , whereas sulfanyl-substituted pyrazoles (e.g., ) may decompose before reaching such temperatures due to weaker S–C bonds.
- Solubility: The trifluoromethyl group in enhances hydrophobicity, while phenoxy groups (e.g., ) may improve solubility in polar aprotic solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
